D-Glucose
Overview
Description
D-Glucose, commonly known as glucose, is a simple sugar with the molecular formula C6H12O6. It is a monosaccharide and an essential carbohydrate in biology. Glucose is a primary source of energy for cells and is crucial for cellular respiration. It is found in fruits, honey, and the blood of animals. In plants, glucose is a building block for starch and cellulose.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Glucose can be synthesized through various methods, including the hydrolysis of starch. The process involves breaking down starch into glucose units using acids or enzymes like amylase. Another method is the enzymatic conversion of sucrose into glucose and fructose using invertase.
Industrial Production Methods: Industrially, glucose is produced from starch through enzymatic hydrolysis. The process involves:
- Liquefaction: Starch is gelatinized and partially hydrolyzed using alpha-amylase at high temperatures.
- Saccharification: The liquefied starch is further hydrolyzed to glucose using glucoamylase at lower temperatures.
- Purification: The resulting glucose solution is purified through filtration and ion-exchange processes to remove impurities.
Types of Reactions:
Oxidation: Glucose can be oxidized to gluconic acid using mild oxidizing agents like bromine water or glucose oxidase.
Reduction: Reduction of glucose can produce sorbitol using reducing agents like sodium borohydride.
Isomerization: Glucose can be isomerized to fructose using glucose isomerase.
Fermentation: Glucose undergoes fermentation to produce ethanol and carbon dioxide in the presence of yeast.
Common Reagents and Conditions:
Oxidation: Bromine water, glucose oxidase.
Reduction: Sodium borohydride.
Isomerization: Glucose isomerase.
Fermentation: Yeast, anaerobic conditions.
Major Products:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Isomerization: Fructose.
Fermentation: Ethanol, carbon dioxide.
Scientific Research Applications
D-Glucose has extensive applications in various fields:
Chemistry: Used as a standard for calibrating instruments and in various chemical reactions.
Biology: Essential for studying cellular respiration and metabolic pathways.
Medicine: Used in intravenous solutions to treat hypoglycemia and dehydration.
Industry: Employed in the production of high-fructose corn syrup, bioethanol, and as a sweetener in food products.
Mechanism of Action
Glucose exerts its effects primarily through cellular respiration. It is transported into cells via glucose transporters (GLUTs) and undergoes glycolysis to produce pyruvate. Pyruvate enters the mitochondria and is further oxidized in the citric acid cycle, generating ATP. The molecular targets include enzymes involved in glycolysis, the citric acid cycle, and the electron transport chain.
Comparison with Similar Compounds
Fructose: A ketohexose that is sweeter than glucose and found in fruits and honey.
Galactose: An aldohexose similar to glucose but differs in the arrangement of hydroxyl groups.
Mannose: An aldohexose that is an epimer of glucose at the second carbon.
Uniqueness of D-Glucose:
Energy Source: Glucose is the primary energy source for most organisms.
Metabolic Pathways: It plays a central role in various metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway.
Biological Importance: It is crucial for maintaining blood sugar levels and overall metabolic homeostasis.
This compound stands out due to its fundamental role in energy production and metabolism, making it indispensable in both biological and industrial contexts.
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-GASJEMHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015215, DTXSID901015217 | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2280-44-6, 54-17-1, 26655-34-5, 1227096-09-4 | |
Record name | D-Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2280-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Glucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | α-D-Glucopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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